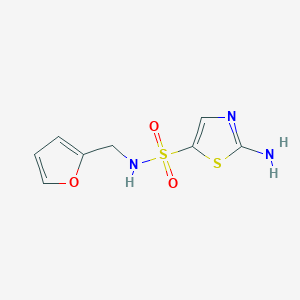![molecular formula C14H26N2O B1488656 1-[3-(氨甲基)哌啶-1-基]-2-环己基乙酮-1-酮 CAS No. 1284716-81-9](/img/structure/B1488656.png)
1-[3-(氨甲基)哌啶-1-基]-2-环己基乙酮-1-酮
描述
This compound is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .科学研究应用
概述
1-[3-(氨甲基)哌啶-1-基]-2-环己基乙酮-1-酮是一种在各种科学研究领域中引起兴趣的化合物,因为它具有结构组成。它在研究中的应用从潜在的治疗效果到它在合成具有显着生物活性的新化合物中的作用。在这里,我们深入探讨了该化合物的应用,突出了它在药物化学和药物发现中的重要性。
药物化学和药物发现
哌嗪及其类似物,其与1-[3-(氨甲基)哌啶-1-基]-2-环己基乙酮-1-酮具有结构相似性,因其药用潜力而被广泛探索。哌嗪本身是多种上市药物的核心支架,具有广泛的药理活性,包括对结核分枝杆菌和多药耐药菌株的抗分枝杆菌特性。研究强调了哌嗪类化合物在开发更安全、更具选择性和更具成本效益的抗分枝杆菌剂中的重要性,强调了该化合物在解决结核病等全球健康挑战中的相关性 (P. Girase 等人,2020 年)。
此外,探索含有氨苯磺酰胺的环状化合物,其中类似于 1-[3-(氨甲基)哌啶-1-基]-2-环己基乙酮-1-酮的结构充当中间体,促进了功能性分子和药物的发现。这证明了该化合物在合成复杂结构以用于药物开发中的效用 (Kyosuke Kaneda,2020 年)。
抗癌和毒性研究
该化合物与抗癌性和毒性研究有关,其中可能由类似于 1-[3-(氨甲基)哌啶-1-基]-2-环己基乙酮-1-酮的结构合成的有机锡 (IV) 络合物表现出令人印象深刻的抗癌性和细胞毒性。这些研究强调了此类化合物在癌症治疗中的潜力,突出了它们重要的生物学特性 (Saqib Ali 等人,2018 年)。
新型抗肿瘤药
新型抗肿瘤药的发现和开发也受益于对与 1-[3-(氨甲基)哌啶-1-基]-2-环己基乙酮-1-酮相关的化合物的研究。此类研究工作产生了具有优异细胞毒性特性的分子,其效力通常超过当代癌症药物,并在癌症治疗中显示出显着潜力 (Mohammad Hossain 等人,2020 年)。
未来方向
Piperidines play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one”, is an important task of modern organic chemistry . This will likely continue to be a focus of future research.
生化分析
Biochemical Properties
1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with serine/threonine-protein kinase, which is required for checkpoint-mediated cell cycle arrest and activation of DNA repair in response to DNA damage . The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, thereby modulating their activity.
Cellular Effects
The effects of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the tubulin polymerization process, which is crucial for cell division and intracellular transport . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby affecting downstream signaling pathways . Changes in gene expression are also observed, which can lead to alterations in cellular function and behavior.
Temporal Effects in Laboratory Settings
The temporal effects of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cell behavior and viability .
Dosage Effects in Animal Models
In animal models, the effects of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one vary with different dosages. Threshold effects have been observed, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular and physiological functions. Toxic or adverse effects at high doses have also been reported, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the organism .
Transport and Distribution
The transport and distribution of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which can influence its activity and effectiveness .
Subcellular Localization
The subcellular localization of 1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one is crucial for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with other biomolecules and its overall biochemical activity .
属性
IUPAC Name |
1-[3-(aminomethyl)piperidin-1-yl]-2-cyclohexylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O/c15-10-13-7-4-8-16(11-13)14(17)9-12-5-2-1-3-6-12/h12-13H,1-11,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMUHTHMIWEPPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCCC(C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(6-(Thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B1488573.png)
![2-Benzyl-5-(6-(furan-2-yl)pyridazin-3-yl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488574.png)
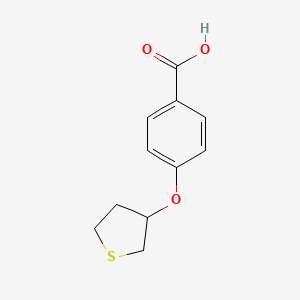
![(1-cyclopentyl-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1488577.png)

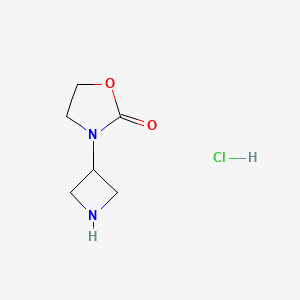

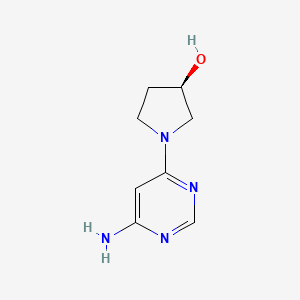
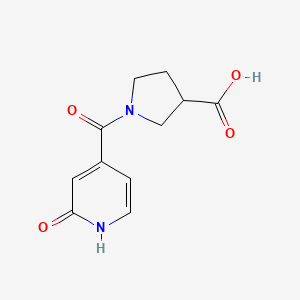
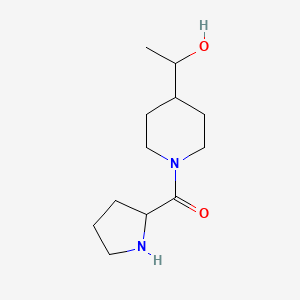
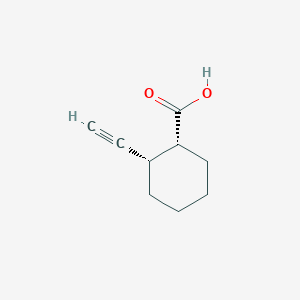
![2-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-5-benzyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1488590.png)
